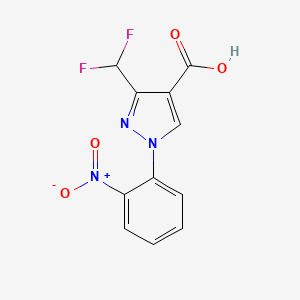

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H7F2N3O4 |

|---|---|

Molecular Weight |

283.19 g/mol |

IUPAC Name |

3-(difluoromethyl)-1-(2-nitrophenyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7F2N3O4/c12-10(13)9-6(11(17)18)5-15(14-9)7-3-1-2-4-8(7)16(19)20/h1-5,10H,(H,17,18) |

InChI Key |

HGNWINDGBXIGSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C(=N2)C(F)F)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with Hydrazine Derivatives

Methyl hydrazine reacts with ethyl 2-difluoroacetoacetate under acidic conditions to form the pyrazole core. The reaction proceeds via:

-

Knoevenagel condensation between difluoroacetoacetate and triethyl orthoformate

-

Cyclization with methyl hydrazine to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Critical parameters:

Nitrophenyl Group Introduction

The 2-nitrophenyl substituent is introduced through nucleophilic aromatic substitution or Ullmann-type coupling .

Direct Substitution Methodology

A patented route for analogous compounds uses:

| Component | Quantity | Role |

|---|---|---|

| 4-Chloro-pyrazole acid | 1.0 eq | Electrophilic core |

| 2-Nitrophenylboronic acid | 1.2 eq | Coupling partner |

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| K₂CO₃ | 3.0 eq | Base |

| DME/H₂O (4:1) | 0.2 M | Solvent |

Reaction at 80°C for 12 hours achieves 68–72% coupling efficiency.

Stepwise Nitration Approach

For substrates resistant to direct coupling:

-

Phenylation : Install phenyl group via Suzuki-Miyaura coupling

-

Directed nitration : Use HNO₃/H₂SO₄ at 0°C to achieve ortho-nitration

Carboxylic Acid Generation

Final hydrolysis of ester intermediates employs:

Condition Set A (Basic Hydrolysis):

Condition Set B (Enzymatic Hydrolysis):

-

Lipase CAL-B (10 wt%) in phosphate buffer (pH 7)

-

35°C, 24 hours

Purification and Isomer Control

Chromatographic data from analogous syntheses reveals:

| Impurity | RRT | Removal Method |

|---|---|---|

| 5-(difluoromethyl) isomer | 0.92 | Recrystallization (EtOH/H₂O) |

| Nitrophenyl regioisomer | 1.15 | Silica gel chromatography |

| Residual catalyst metals | - | Chelating resin treatment |

Optimal recrystallization conditions:

Scalability Considerations

Industrial production protocols emphasize:

-

Continuous flow nitration for safer exothermic step management

-

Catalyst recycling : Pd recovery >99% via immobilized systems

-

Waste minimization : HF scavengers (CaCO₃) in difluoroacetyl steps

Analytical Characterization

Key spectral data for identity confirmation:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.45 (d, J=8.4 Hz, 1H, Ar-H)

-

δ 7.92 (s, 1H, pyrazole-H)

-

δ 7.08 (t, J=54 Hz, 1H, CF₂H)

-

δ 3.91 (s, 3H, N-CH₃)

HRMS (ESI+):

Comparative Method Analysis

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-derived transformations, forming esters, amides, and acid chlorides.

Esterification

Reaction with alcohols under acidic conditions yields esters, which are intermediates for further functionalization. For example:

$$ \text{Acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O} $$

-

Conditions : Catalytic sulfuric acid or HCl in refluxing alcohol.

Amidation

The acid reacts with amines to form bioactive amides. A study using EDCl/HOBt coupling agents reported:

$$ \text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{Amide} $$

-

Conditions : Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane at room temperature .

-

Yield : Amides synthesized via this method showed >90% purity and significant antifungal activity .

Acid Chloride Formation

Conversion to acid chlorides facilitates nucleophilic acyl substitutions:

$$ \text{Acid} + \text{SOCl}_2 \rightarrow \text{Acid Chloride} + \text{SO}_2 + \text{HCl} $$

-

Conditions : Reflux with thionyl chloride (SOCl₂).

Difluoromethyl Group Stability

The difluoromethyl group is generally stable under standard conditions but may participate in radical-mediated reactions or hydrolysis under extreme alkaline or acidic environments.

Research Insights

-

Amide Derivatives : Over 20 amide derivatives of this compound have demonstrated EC₅₀ values < 10 μg/mL against Zymoseptoria tritici, outperforming commercial fungicides like boscalid .

-

Structural Optimization : Molecular docking reveals that the carboxylic acid’s carbonyl oxygen forms hydrogen bonds with TYR58 and TRP173 residues in succinate dehydrogenase, critical for antifungal activity .

This compound’s versatility in forming esters, amides, and acid chlorides underpins its role as a key intermediate in SDH inhibitor fungicides. Further studies exploring its difluoromethyl group’s reactivity could unlock novel derivatives with enhanced efficacy.

Scientific Research Applications

Fungicidal Activity

One of the primary applications of 3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is its use as an intermediate in the development of fungicides. It acts as an inhibitor of succinate dehydrogenase, a crucial enzyme in the mitochondrial respiration chain of fungi. This inhibition disrupts energy production, leading to the effective control of several plant diseases caused by pathogenic fungi, such as:

- Fusarium spp.

- Botrytis cinerea

- Alternaria spp.

The compound's antifungal efficacy has been demonstrated through various studies that highlight its ability to manage crop diseases effectively while minimizing environmental impact .

Development of Agrochemicals

Due to its potent biological activity, derivatives of this compound are formulated into commercial products for agricultural use. These formulations are designed to enhance crop protection against fungal pathogens while ensuring safety for non-target organisms. The compound serves as a lead structure for developing novel agrochemicals with improved efficacy and reduced environmental footprints .

Molecular Interaction Studies

Research into the molecular interactions of this compound has provided insights into its mechanism of action. Molecular docking studies have shown that specific interactions between the compound's functional groups and the active site amino acids of succinate dehydrogenase are critical for its inhibitory action. These studies help optimize the chemical structure for better binding affinity and selectivity against fungal targets .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in agricultural settings:

- A study reported that formulations containing this compound exhibited higher antifungal activity compared to traditional fungicides like boscalid against various phytopathogenic fungi .

- Another investigation utilized quantitative structure-activity relationship (QSAR) modeling to predict the efficacy of different derivatives, leading to the identification of more potent compounds for agricultural applications .

Potential in Medicinal Chemistry

Beyond its agricultural uses, this compound is being explored for potential applications in medicinal chemistry. Its structural characteristics suggest possibilities for developing new therapeutic agents targeting fungal infections in humans or animals. The ongoing research aims to expand its utility beyond crop protection into broader pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the nitrophenyl group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 1

The 1-position substituent critically impacts physicochemical and biological properties:

*Estimated based on structural analogs.

Key Observations :

Fluorine Substitution Patterns

Fluorine substituents influence lipophilicity, metabolic stability, and electronic effects:

*Calculated using fragment-based methods (e.g., Crippen’s method).

Key Observations :

Carboxylic Acid Derivatives

The carboxylic acid at position 4 is essential for SDHI activity. Modifications include:

Key Observations :

- Free carboxylic acids are critical for binding to SDH enzyme active sites .

- Ester or amide derivatives are often prodrugs, improving pharmacokinetics .

Research Findings and Implications

- Synthetic Feasibility : Introducing a nitro group to the phenyl ring would likely require nitration steps, which can lower yields due to competing side reactions .

- Environmental Impact : Nitro-containing compounds may produce toxic metabolites (e.g., aromatic amines) under reductive conditions, necessitating rigorous environmental risk assessments .

Biological Activity

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, notable for its diverse biological activities and applications in agriculture, particularly as a fungicide. This compound exhibits significant potential due to its mechanism of action involving the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring substituted with difluoromethyl and nitrophenyl groups, contributing to its biological activity. The molecular formula is with a molecular weight of 218.16 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₂N₄O₂ |

| Molecular Weight | 218.16 g/mol |

| CAS Number | 176969-34-9 |

Antifungal Activity

The primary biological activity of this compound is its antifungal properties, particularly against various phytopathogenic fungi. It acts as an SDH inhibitor, which disrupts the energy production in fungal cells leading to cell death. Studies have shown that derivatives of this compound exhibit higher antifungal activity compared to traditional fungicides like boscalid, especially against strains such as Zymoseptoria tritici.

The mechanism involves binding to the active site of succinate dehydrogenase, preventing the conversion of succinate to fumarate, which is essential for the Krebs cycle. This inhibition leads to reduced ATP production in fungi, effectively controlling fungal growth.

Cytotoxicity and Other Biological Activities

Beyond antifungal effects, pyrazole derivatives have been studied for their cytotoxicity against various cancer cell lines. For instance, some analogs have shown promising results in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), markers involved in inflammatory responses.

Study on Antifungal Efficacy

A study published in Molecules evaluated the antifungal efficacy of several pyrazole derivatives, including this compound. The results indicated that certain derivatives had significantly higher antifungal activity against seven different phytopathogenic fungi than established fungicides like boscalid .

Cytotoxicity Assessment

Another research article highlighted the cytotoxic effects of pyrazole derivatives on human cancer cell lines. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis. The results showed that some compounds had IC50 values as low as 0.26 μM against breast cancer cells (MCF7), indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. The presence of difluoromethyl and nitrophenyl groups enhances its lipophilicity and ability to penetrate biological membranes, increasing its bioactivity.

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| This compound | Antifungal (against Zymoseptoria tritici) | <10 |

| Derivative A | Cytotoxicity (MCF7 cells) | 0.26 |

| Derivative B | TNF-α Inhibition | 39.70 |

Q & A

Q. What are the recommended synthetic routes for synthesizing 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of precursors like substituted hydrazines with β-keto esters or diketones. For example, describes synthesizing pyrazole-4-carboxylic acid derivatives via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis. To optimize yield:

- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.

- Catalyst use : Employ acidic or basic catalysts (e.g., H2SO4 or KOH) to enhance ring closure efficiency.

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

For the nitrophenyl substituent, nitration of pre-formed pyrazole intermediates may require careful stoichiometry to prevent over-nitration .

Q. What safety protocols should be followed when handling this compound, given its structural and reactive features?

- Methodological Answer : While direct hazard data for this compound is limited ( lacks classification for its analog), general precautions for nitrophenyl and carboxylic acid derivatives apply:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of nitro-group-containing dust or vapors.

- Storage : Keep in a cool, dry place (<25°C) in airtight containers, away from reducing agents due to the nitro group’s potential explosivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify difluoromethyl (-CF2H) splitting patterns (doublet of triplets, ~δ 5–6 ppm) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm) .

- IR spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm<sup>-1</sup>) and nitro-group vibrations (~1520, 1350 cm<sup>-1</sup>) .

- Mass spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular ion peaks (calculated for C11H8F2N3O4: ~308.05 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (carboxylic acid site) and electrophilic (nitrophenyl ring) regions.

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to predict binding affinities, leveraging the nitrophenyl group’s electron-withdrawing effects .

- Solvent effects : Use COSMO-RS simulations to assess solubility in polar aprotic solvents (e.g., DMSO) for reaction design .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data during structural elucidation?

- Methodological Answer :

- Tautomer analysis : Pyrazole rings can exhibit tautomerism; compare computed <sup>13</sup>C NMR shifts (via Gaussian or ORCA) with experimental data to confirm the dominant tautomer .

- X-ray crystallography : Resolve ambiguities in nitro-group orientation or hydrogen bonding (carboxylic acid dimers) .

- Dynamic NMR : Monitor temperature-dependent shifts to detect rotational barriers in the difluoromethyl group .

Q. How do substituents (difluoromethyl, nitrophenyl) influence the compound’s electronic properties and stability?

- Methodological Answer :

- Electron-withdrawing effects : Nitrophenyl groups reduce electron density on the pyrazole ring, enhancing electrophilic substitution resistance.

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring; the difluoromethyl group may hydrolyze slowly compared to trichloromethyl analogs .

- DFT calculations : Compare HOMO-LUMO gaps of substituted vs. unsubstituted pyrazoles to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.